molecular formula C13H16O2 B14678390 2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane CAS No. 36734-37-9

2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane

Cat. No.: B14678390
CAS No.: 36734-37-9
M. Wt: 204.26 g/mol
InChI Key: SQGVBESLJYMPKZ-UHFFFAOYSA-N
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Description

2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane typically involves the reaction of 2-methyl-4-(prop-1-en-2-yl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane is unique due to its specific structural features, including the presence of both an oxirane ring and a phenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

36734-37-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(2-methyl-4-prop-1-en-2-ylphenoxy)methyl]oxirane

InChI

InChI=1S/C13H16O2/c1-9(2)11-4-5-13(10(3)6-11)15-8-12-7-14-12/h4-6,12H,1,7-8H2,2-3H3

InChI Key

SQGVBESLJYMPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)C)OCC2CO2

Origin of Product

United States

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